Cas no 2092869-27-5 (3-(2-methylcyclopropyl)prop-2-en-1-amine)

3-(2-methylcyclopropyl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methylcyclopropyl)prop-2-en-1-amine
- 2092869-27-5
- EN300-1746400
-
- Inchi: 1S/C7H13N/c1-6-5-7(6)3-2-4-8/h2-3,6-7H,4-5,8H2,1H3/b3-2+
- InChI Key: IEEMGHWADRAQPS-NSCUHMNNSA-N
- SMILES: NC/C=C/C1CC1C
Computed Properties
- Exact Mass: 111.104799419g/mol
- Monoisotopic Mass: 111.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 96.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 1
3-(2-methylcyclopropyl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1746400-2.5g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1746400-0.05g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1746400-1g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1746400-10g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1746400-0.5g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1746400-1.0g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1746400-0.25g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1746400-5.0g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1746400-0.1g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1746400-10.0g |
3-(2-methylcyclopropyl)prop-2-en-1-amine |
2092869-27-5 | 10g |
$5221.0 | 2023-05-26 |
3-(2-methylcyclopropyl)prop-2-en-1-amine Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on 3-(2-methylcyclopropyl)prop-2-en-1-amine
Introduction to 3-(2-Methylcyclopropyl)prop-2-en-1-amine (CAS No. 2092869-27-5)
3-(2-Methylcyclopropyl)prop-2-en-1-amine, also known by its CAS number 2092869-27-5, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, which include a cyclopropyl group and an allylic amine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 3-(2-Methylcyclopropyl)prop-2-en-1-amine consists of a three-membered cyclopropane ring with a methyl substituent, attached to a propenyl chain that terminates in an amine group. The presence of the cyclopropane ring imparts rigidity to the molecule, which can influence its conformational properties and interactions with biological targets. The allylic amine functionality, on the other hand, can participate in various chemical reactions and interactions, making this compound versatile for synthetic transformations and biological studies.
In recent years, there has been a growing interest in the exploration of small molecules with unique structural features for their potential therapeutic applications. 3-(2-Methylcyclopropyl)prop-2-en-1-amine is one such compound that has shown promise in several areas of research. For instance, studies have indicated that this compound may exhibit activity against certain types of cancer cells, making it a potential lead for the development of anticancer agents.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 3-(2-Methylcyclopropyl)prop-2-en-1-amine demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The researchers found that the compound induced apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential. These findings suggest that 3-(2-Methylcyclopropyl)prop-2-en-1-amine could be further optimized to enhance its anticancer properties.
Beyond its potential as an anticancer agent, 3-(2-Methylcyclopropyl)prop-2-en-1-amine has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, San Francisco, explored the ability of this compound to protect neurons from oxidative stress-induced damage. The results showed that treatment with 3-(2-Methylcyclopropyl)prop-2-en-1-amine significantly reduced neuronal cell death and improved cell viability in a dose-dependent manner. This neuroprotective activity is attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate intracellular signaling pathways involved in cell survival.
The pharmacokinetic properties of 3-(2-Methylcyclopropyl)prop-2-en-1-amine have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, the compound has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile.
In terms of synthetic accessibility, 3-(2-Methylcyclopropyl)prop-2-en-1-amine can be synthesized using well-established organic chemistry techniques. One common approach involves the reaction of 3-bromopropene with 1-methylcyclopropane followed by reductive amination with ammonia or an appropriate amine source. This synthetic route provides a scalable method for producing the compound in sufficient quantities for further research and development.
The potential applications of 3-(2-Methylcyclopropyl)prop-2-en-1-amine extend beyond its direct therapeutic uses. Its unique structural features make it an attractive scaffold for medicinal chemistry efforts aimed at developing novel drugs with improved potency and selectivity. For example, researchers are exploring the use of this compound as a building block for constructing more complex molecules with enhanced biological activities.
In conclusion, 3-(2-Methylcyclopropyl)prop-2-en-1-amine (CAS No. 2092869-27-5) is a promising organic compound with diverse biological activities and potential therapeutic applications. Its unique structural features, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further investigation in drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this intriguing molecule.
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